tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate
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Overview
Description
tert-Butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate: is an organic compound with the molecular formula C14H19NO4 It features a tert-butyl ester group, a benzodioxole moiety, and an amino propanoate chain
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Bioconjugation: The amino group allows for conjugation with biomolecules, making it useful in bioconjugation studies.
Medicine:
Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development research.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Safety and Hazards
Mechanism of Action
Target of Action
It has been evaluated for its antitumor activities against hela, a549, and mcf-7 cell lines , suggesting that it may target cellular components or pathways involved in cancer progression.
Mode of Action
It has been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in the hela cell line . This suggests that it may interact with its targets to disrupt the cell cycle, leading to cell death.
Result of Action
Tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate has demonstrated potent growth inhibition properties with IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cell lines . This suggests that the compound’s action results in significant molecular and cellular effects, including the induction of apoptosis and disruption of the cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Amination Reaction: The benzodioxole moiety is then reacted with an appropriate amine to introduce the amino group.
Esterification: The final step involves the esterification of the amino propanoate chain with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the specific substituents introduced but can include various alkylated or acylated derivatives.
Comparison with Similar Compounds
- tert-Butyl 3-(1,3-benzodioxol-5-yl)-1-piperazinecarboxylate
- tert-Butyl 3-(2-cyanoethoxy)propanoate
- 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone
Comparison:
- Structural Differences: While these compounds share the benzodioxole moiety, they differ in the functional groups attached to the propanoate chain.
- Unique Features: tert-Butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate is unique due to the presence of both the tert-butyl ester and the amino group, which can influence its reactivity and potential applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
tert-butyl 3-(1,3-benzodioxol-5-ylmethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(17)6-7-16-9-11-4-5-12-13(8-11)19-10-18-12/h4-5,8,16H,6-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPOVGRGRVWAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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